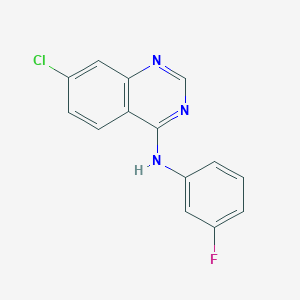
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is a synthetic intermediate used in the synthesis of various pharmaceutical compounds . It is a part of the quinazoline family, which is known for its wide range of biological properties .
Synthesis Analysis
The synthesis of this compound involves a three-step process from readily available starting materials . The process includes the synthesis, isolation, and characterization of novel intermediates, which are then applied in the alkylation step for the final synthesis . The protocol has been reported to yield excellent results over conventional synthetic methodologies .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline ring, a benzene ring, and a morpholine ring . The quinazoline and benzene rings are nearly coplanar, while the morpholine ring is almost perpendicular to the quinazoline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the alkylation step . The isolation of intermediates in the process effectively replaces high boiling solvents with low boiling ones and eliminates the base from the reaction .科学的研究の応用
Optoelectronic Materials Development
Quinazolines, including derivatives like 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine, have been extensively explored in the synthesis and application for optoelectronic materials. They are pivotal in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives serve as the backbone for developing materials with electroluminescent properties and for applications in photo- and electroluminescence, highlighting their importance in advancing technology in electronic devices and luminescent elements (Lipunova et al., 2018).
Anticancer Research
Research into quinazoline derivatives has also shown their potential in anticancer treatments. These compounds, including structures similar to this compound, have been highlighted for their broad spectrum of biological activities, such as anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. Quinazolines inhibit EGFR and have been explored for their ability to inhibit a wide panel of other therapeutic protein targets, showcasing their potential in developing novel anticancer drugs (Ravez et al., 2015).
Antimicrobial and Antibacterial Activities
Quinazoline derivatives have been identified for their significant antimicrobial and antibacterial properties. The structural framework of quinazolines, such as this compound, enables the development of novel bioactive molecules with potential medicinal agents. These derivatives have been synthesized and shown antibacterial activity against various bacteria, emphasizing their role in combating antibiotic resistance and the development of new therapeutic agents (Tiwary et al., 2016).
Hepatoprotective and Nephroprotective Activities
Research has also indicated the hepatoprotective and nephroprotective potential of quinazoline derivatives. These compounds, including similar structures to this compound, have been explored for their protective effects against various drugs and toxic agents, suggesting their utility in developing treatments for liver and kidney-related disorders (Pingili et al., 2019).
作用機序
Target of Action
The primary target of the compound 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects the modulation of growth factor signaling . This results in the disruption of several downstream pathways, including cell proliferation, apoptosis, angiogenesis, and cell migration .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis and cell migration .
将来の方向性
Quinazoline derivatives, including 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine, have shown promise in the field of cancer treatment . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . This suggests a promising future direction for the research and development of this compound and related compounds.
生化学分析
Biochemical Properties
It is known that quinazolinone derivatives have been studied for their interactions with various enzymes and proteins
Cellular Effects
Some quinazolinone derivatives have been shown to have antiproliferative activity against various cancer cell lines
Molecular Mechanism
It is known that some quinazolinone derivatives act as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) pathway
Temporal Effects in Laboratory Settings
Some studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells over time .
Metabolic Pathways
It is known that some quinazolinone derivatives are involved in various metabolic pathways
特性
IUPAC Name |
7-chloro-N-(3-fluorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNCIQDDNNXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
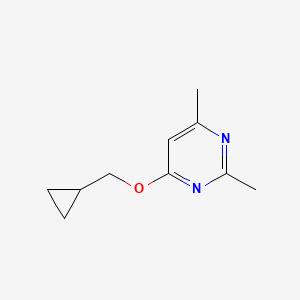
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
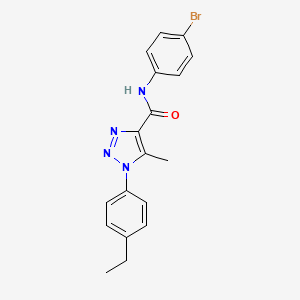
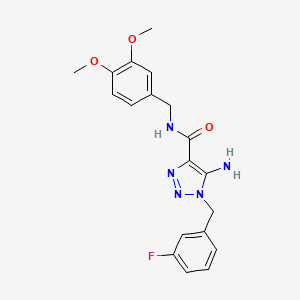

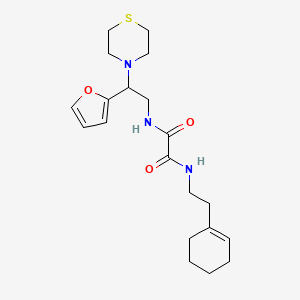
![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)
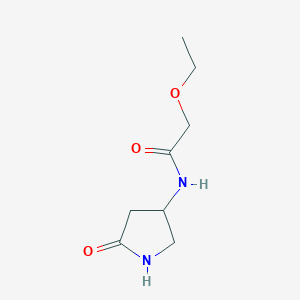

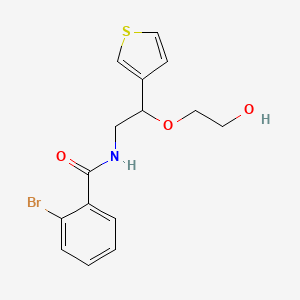
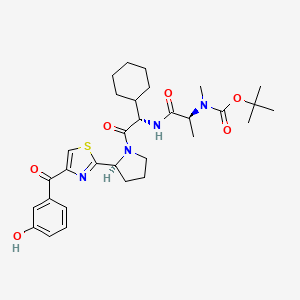
![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)
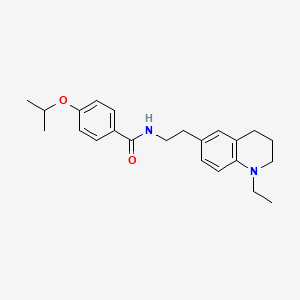
![5-[(3,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2715146.png)
